molecular formula C21H17F3N6O2 B2421233 6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-72-8

6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2421233
CAS RN: 1119391-72-8
M. Wt: 442.402
InChI Key: OHMAOVSWPFPTSQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imino group (-NH-), a trifluoromethyl group (-CF3), and a dimethylamino group (-N(CH3)2). These groups are common in many pharmaceuticals and agrochemicals due to their unique reactivity and physicochemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a nucleophilic substitution reaction . The dimethylamino group might be introduced through reductive amination or a similar process .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The imino group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The dimethylamino group could influence the compound’s basicity .

Scientific Research Applications

Electrophilic Aromatic Substitution on Polymers

Research by Stock and Stadler (1989) explored electrophilic aromatic substitution on polymers using poly-[-4-(N,N-dimethylamino)styrene and its copolymers, modified with 4-phenyl-1, 2,4-triazoline-3,5-dione (PTD). This study contributes to understanding the chemical interactions and potential applications of similar compounds in polymer science (Stock & Stadler, 1989).

Synthesis and Crystal Structure Analysis

Qing-min et al. (2004) synthesized and analyzed the crystal structure of compounds related to the title chemical, demonstrating the potential for creating novel compounds with specific structural properties. This work is significant for understanding the crystallographic characteristics of related chemical structures (Wang Qing-min, L. Gang, Shao Rui-lian, & Huang Run-qiu, 2004).

Modification of Polymers via Electrophilic Aromatic Substitution

Mallakpour and Butler (1989) investigated the modification of polymers through electrophilic aromatic substitution, specifically examining monomers like 4-(N,N-dimethylamino)styrene. Their findings are crucial for the development of new polymer materials with enhanced properties (Mallakpour & Butler, 1989).

Biological Studies of Related Compounds

Dabholkar and Ansari (2008) conducted biological studies on compounds structurally similar to the title chemical. Their research provides insight into the potential biological applications and interactions of such compounds (Dabholkar & Ansari, 2008).

Synthesis and Electronic Spectra of Electroluminescent Compounds

Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including derivatives of 4-(dimethylamino)phenyl groups, for potential application in electroluminescent layers. This research is pivotal for advancing the field of organic light-emitting devices (Dobrikov, G. Dobrikov, & Mariya Aleksandrova, 2011).

Nonlinear Optical Properties of Chalcone Derivatives

Rahulan et al. (2014) studied the nonlinear optical properties of a compound containing a 4-(dimethylamino)phenyl group. This research is essential for the development of optical devices like limiters, showcasing the relevance of such compounds in optical technology (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl and dimethylamino groups are common in many drugs and could influence the compound’s bioactivity .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. For example, it could be evaluated for biological activity, or its physical and chemical properties could be further explored. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

properties

IUPAC Name

4-amino-6-[4-(dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-29(2)13-8-6-11(7-9-13)18-26-15-16(19(31)28-18)27-20(32)30(17(15)25)14-5-3-4-12(10-14)21(22,23)24/h3-10H,25H2,1-2H3,(H,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNPVXDFKVKABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

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